molecular formula C22H16O3 B12797365 (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide CAS No. 119479-47-9

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Cat. No.: B12797365
CAS No.: 119479-47-9
M. Wt: 328.4 g/mol
InChI Key: GZHHSQMUVHHNOY-LNRXMEIDSA-N
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Description

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(g)chrysene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential to form DNA adducts, leading to mutations and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the following steps:

    Oxidation of Benzo(g)chrysene: Benzo(g)chrysene is first oxidized to form benzo(g)chrysene-11,12-dihydrodiol.

    Epoxidation: The dihydrodiol is then subjected to epoxidation to form the final product, this compound.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research rather than commercial applications. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more reactive species.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.

    Reduction: Sodium borohydride (NaBH4) can be used for reducing the epoxide group.

    Substitution: Nucleophiles like hydroxide ions (OH-) can open the epoxide ring.

Major Products

The major products formed from these reactions include various diols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide involves its interaction with DNA. The compound forms DNA adducts by covalently binding to DNA bases, leading to mutations. These mutations can disrupt normal cellular processes and potentially lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another PAH derivative known for its carcinogenic properties.

    Dibenzo(a,l)pyrene-11,12-dihydrodiol-13,14-epoxide: Similar structure and reactivity.

Uniqueness

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure and the particular DNA adducts it forms. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis.

Properties

CAS No.

119479-47-9

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

(16S,18R,19R,20S)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol

InChI

InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1

InChI Key

GZHHSQMUVHHNOY-LNRXMEIDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O

Origin of Product

United States

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